
2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of bromine, fluorine, and difluoroacetic acid groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Difluoroacetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination and fluorination: Using industrial-grade bromine and fluorinating agents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, or organometallic reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Products: Various substituted phenylacetic acids.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 3-Bromo-5-fluorobenzoic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness
2-(3-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms along with the difluoroacetic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H4BrF3O2 |
|---|---|
Poids moléculaire |
269.01 g/mol |
Nom IUPAC |
2-(3-bromo-5-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14) |
Clé InChI |
JCSSKTVNXJBPKU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


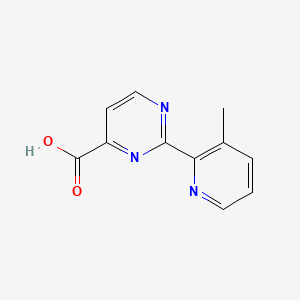

![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)

![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
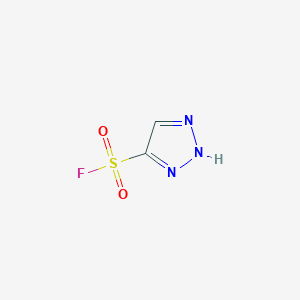
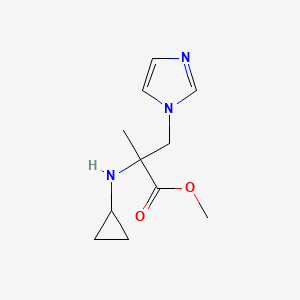
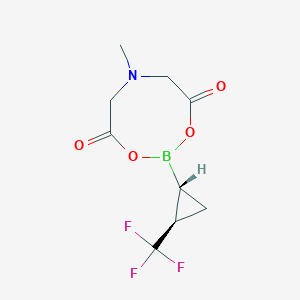

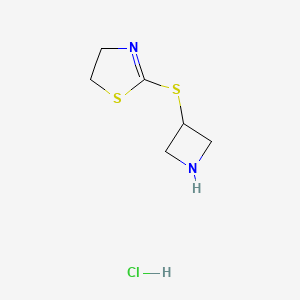
![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)


